Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine
Description
Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine is a pyrrolidine-derived amine featuring a 2-nitrobenzenesulfonyl group at the N1 position and a methylamine substituent on the C2 methylene group. The 2-nitrobenzenesulfonyl moiety introduces strong electron-withdrawing effects, enhancing electrophilicity and influencing reactivity or biological interactions .
Properties
Molecular Formula |
C12H17N3O4S |
|---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
N-methyl-1-[1-(2-nitrophenyl)sulfonylpyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C12H17N3O4S/c1-13-9-10-5-4-8-14(10)20(18,19)12-7-3-2-6-11(12)15(16)17/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
InChI Key |
LEDMWABFJPRRJJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Introduction of the Nitrobenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using reagents like nitrobenzenesulfonyl chloride under basic conditions.
Attachment of the Methylamine Moiety: The final step involves the alkylation of the sulfonylated pyrrolidine with methylamine, typically under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The sulfonyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The methylamine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may also play a role in modulating the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Differences and Implications
Electron-Withdrawing vs. In contrast, 4-methoxybenzenesulfonyl () provides moderate electron-donating effects, which may reduce reactivity but improve metabolic stability .
The target compound lacks such rings, relying on the nitro group for polarity.
Biological Activity: Compounds with pyrrolidine-methylamine scaffolds (e.g., ) often exhibit CNS activity due to their ability to cross the blood-brain barrier . The target compound’s sulfonyl group may limit CNS penetration but improve solubility for peripheral targets.
Synthetic Complexity :
- The target compound’s synthesis likely requires multi-step routes, including sulfonylation and amine functionalization, similar to methods described for pyrrolidine derivatives in . Compounds with additional heterocycles (e.g., pyrazine in ) demand more complex coupling strategies .
Biological Activity
Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H16N2O5S
- Molecular Weight : 300.33 g/mol
Structural Representation
This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Its sulfonamide group is known to enhance binding affinity to target proteins, which may contribute to its pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against several bacterial strains, suggesting that this compound could possess similar properties.
Neuroprotective Effects
Research has also highlighted the neuroprotective potential of pyrrolidine derivatives. In vitro studies showed that such compounds could mitigate oxidative stress in neuronal cells, indicating a possible mechanism for neuroprotection.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives. This compound was tested against Gram-positive and Gram-negative bacteria, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Study 2: Neuroprotective Activity
In a neuroprotection study conducted on SH-SY5Y neuroblastoma cells, this compound was found to significantly reduce cell death induced by oxidative stress:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 70 |
| 100 | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
